Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a complex organic compound with the molecular formula C20H25N3O5 and a molecular weight of 387.4296 This compound is characterized by the presence of a benzofuran moiety, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the benzofuran moiety, the attachment of the piperazine ring, and the esterification process. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often require the use of strong bases, such as DBU, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can be compared with similar compounds, such as:
Ethyl 2-((1-benzofuran-2-ylcarbonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate: Shares the benzofuran moiety but differs in the presence of a thiophene ring.
Ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate: Similar structure but lacks the piperazine ring.
These comparisons highlight the unique structural features of this compound, such as the combination of the benzofuran moiety and the piperazine ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1-benzofuran-2-carbonylamino)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25N3O5/c1-2-27-20(26)23-12-10-22(11-13-23)18(24)8-5-9-21-19(25)17-14-15-6-3-4-7-16(15)28-17/h3-4,6-7,14H,2,5,8-13H2,1H3,(H,21,25) |
InChI Key |
APKVNLHFGCURRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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